molecular formula C10H18N2O5 B6432040 tert-butyl 3-hydroxy-3-(nitromethyl)pyrrolidine-1-carboxylate CAS No. 1936494-55-1

tert-butyl 3-hydroxy-3-(nitromethyl)pyrrolidine-1-carboxylate

Cat. No.: B6432040
CAS No.: 1936494-55-1
M. Wt: 246.26 g/mol
InChI Key: SHPJPTZXXCPIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-hydroxy-3-(nitromethyl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a nitromethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-3-(nitromethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate with a nitrating agent. Common nitrating agents include nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the final product to ensure high purity and yield. Techniques like crystallization, distillation, and chromatography may be employed in the purification process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-hydroxy-3-(nitromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-hydroxy-3-(nitromethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound may be used to study the effects of nitro and hydroxy functional groups on biological systems. It can be used in the design of bioactive molecules and as a probe to investigate biochemical pathways.

Medicine: In medicinal chemistry, this compound can be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(nitromethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxy group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The specific pathways and molecular targets depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
  • tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate
  • tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl 3-hydroxy-3-(nitromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the nitromethyl group. This functional group imparts distinct chemical reactivity and potential biological activity. The nitromethyl group can undergo specific reactions that are not possible with other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(nitromethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-9(2,3)17-8(13)11-5-4-10(14,6-11)7-12(15)16/h14H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPJPTZXXCPIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.